N-benzyl-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide
Overview
Description
N-benzyl-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a benzyl group, a fluorophenyl group, and a piperazine ring
Mechanism of Action
Target of Action
The primary target of N-benzyl-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide is neuronal voltage-sensitive sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons, thus influencing neuronal excitability .
Mode of Action
The compound interacts with its target by binding to the neuronal voltage-sensitive sodium channels . This binding can modulate the activity of these channels, potentially altering the flow of sodium ions through the channels
Result of Action
The compound has been evaluated for its anticonvulsant activity in animal models of epilepsy . It showed activity in the maximal electroshock (MES) seizures, especially for certain derivatives . Some molecules also showed activity in the 6-Hz screen, an animal model of human partial and therapy-resistant epilepsy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide typically involves the reaction of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide with substituted benzyl chlorides in the presence of a base such as potassium carbonate . The reaction is carried out in a solvent like acetonitrile, and the product is obtained through a series of purification steps.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The benzyl and fluorophenyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The acetamide group can be hydrolyzed to form corresponding acids and amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the acetamide group yields corresponding carboxylic acids and amines .
Scientific Research Applications
N-benzyl-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
N-(4-{4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl}-3-fluorophenyl)-2-pyridin-3-ylbenzamide: A selective brain-penetrant small molecule antagonist of the neuropeptide Y Y2 receptor.
Other Piperazine Derivatives: Compounds containing the piperazine ring with various substitutions, such as benzyl and fluorophenyl groups.
Uniqueness
N-benzyl-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide is unique due to its specific combination of benzyl, fluorophenyl, and piperazine moieties. This unique structure imparts distinct chemical and
Properties
IUPAC Name |
N-benzyl-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O/c20-17-8-4-5-9-18(17)23-12-10-22(11-13-23)15-19(24)21-14-16-6-2-1-3-7-16/h1-9H,10-15H2,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOQGFBLNVPFOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NCC2=CC=CC=C2)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601195658 | |
Record name | 4-(2-Fluorophenyl)-N-(phenylmethyl)-1-piperazineacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601195658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47198812 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
896190-22-0 | |
Record name | 4-(2-Fluorophenyl)-N-(phenylmethyl)-1-piperazineacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=896190-22-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Fluorophenyl)-N-(phenylmethyl)-1-piperazineacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601195658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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